molecular formula C14H12O2 B112610 4-(2-Methoxyphenyl)benzaldehyde CAS No. 421553-62-0

4-(2-Methoxyphenyl)benzaldehyde

Cat. No. B112610
M. Wt: 212.24 g/mol
InChI Key: CFGCKFDEJVKBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)benzaldehyde is a compound that can be synthesized and utilized in various chemical reactions. It is characterized by the presence of a benzaldehyde group and a methoxy substituent, which can influence its reactivity and physical properties. The compound is relevant in the synthesis of polymers, photoluminescent materials, heterocycles, and has potential applications in antimicrobial activities.

Synthesis Analysis

The synthesis of compounds related to 4-(2-Methoxyphenyl)benzaldehyde involves various chemical reactions. For instance, heterotelechelic PEG derivatives containing a benzaldehyde group were synthesized through ring-opening polymerization and subsequent chemical modifications . Additionally, photoluminescent materials were created by the Knoevenagel reaction involving (4-methoxyphenyl)acetonitrile . Moreover, a three-carbon synthon with masked aldehyde functionality was used for the regiospecific synthesis of heterocycles . The click reaction was employed to produce 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues with antimicrobial properties . Furthermore, a root-specific flavor compound, 2-hydroxy-4-methoxy benzaldehyde, was produced by root cultures . These studies demonstrate the versatility of methoxyphenyl benzaldehyde derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Methoxyphenyl)benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined by X-ray analysis, confirming the orthorhombic crystal system . The planarity and parallel orientation of benzaldehyde and nitroaniline fragments in a related compound were also established . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 4-(2-Methoxyphenyl)benzaldehyde derivatives are diverse. Cyclization reactions have been used to synthesize 3-aryl-2-methoxyinden-1-one phenylhydrazones . The O-alkylation reaction followed by a Vilsmeier-Hack reaction was utilized to produce 4-benzyloxy-2-methoxybenzaldehyde . These reactions highlight the reactivity of the aldehyde group and the influence of methoxy substituents on the formation of various chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Methoxyphenyl)benzaldehyde derivatives are influenced by their molecular structure. The photoluminescent properties of certain derivatives indicate potential applications in materials science . The antimicrobial activity of some analogues suggests their use in pharmaceuticals . Additionally, the flavor compound derived from 4-(2-Methoxyphenyl)benzaldehyde indicates its significance in food science . The synthesis of these compounds with high efficiency and selectivity, as well as their characterization by NMR, further underscores their importance in research and industry .

Scientific Research Applications

  • Use in Solid Phase Organic Synthesis 4-(2-Methoxyphenyl)benzaldehyde and similar compounds have been explored for their potential as linkers in solid phase organic synthesis. Reductive amination of these aldehydes attached to resins with primary amines forms benzylic secondary amines, which can then be converted to various derivatives like ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).

  • Role in Arylation and Alkenylation This compound has been used in rhodium-catalyzed reactions involving aryl- and alkenylsilanediols. When combined with benzaldehyde in the presence of a rhodium complex, it produces 4-methoxyphenyl(phenyl)methanol, indicating its usefulness in synthetic organic chemistry (Fujii et al., 2002).

  • Synthesis and Properties in Metal Complexes In the synthesis of metal complexes, derivatives of 4-(2-Methoxyphenyl)benzaldehyde have been used to create aluminum and zinc complexes. These complexes exhibit desirable properties like high thermal stability, solubility in organic solvents, and the ability to emit blue-green light with photoluminescence (Barberis & Mikroyannidis, 2006).

  • Enzymatic Catalysis in Organic Chemistry Benzaldehyde lyase (BAL), which catalyzes the formation and cleavage of benzoin derivatives, has been used in the asymmetric synthesis of derivatives involving 4-(2-Methoxyphenyl)benzaldehyde. This showcases its utility in enzymatic catalysis for the production of complex organic compounds (Kühl et al., 2007).

  • Influence in Organic Reactions It's involved in reactions like the oxa Diels–Alder reaction, where it influences the reaction path, such as in the synthesis of specific penta-2,4-dien-1-ones. This illustrates its role in influencing the outcomes of complex organic reactions (Khatri & Samant, 2015).

  • Applications in Nonlinear Optical Crystal Growth Research has also explored its potential in nonlinear optical applications, such as in the growth of vanillin crystals for second harmonic generation in the near-infrared wavelength region (Singh et al., 2001).

  • Kinetic and Mechanistic Studies in Chemistry The oxidation kinetics of methoxy benzaldehydes, including 4-(2-Methoxyphenyl)benzaldehyde, have been studied. This research is crucial for understanding the mechanisms of reactions involving these compounds (Malik et al., 2016).

Safety And Hazards

While specific safety data for 4-(2-Methoxyphenyl)benzaldehyde is not available, it’s important to handle all chemicals with care. Always use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

4-(2-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGCKFDEJVKBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374828
Record name 4-(2-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)benzaldehyde

CAS RN

421553-62-0
Record name 4-(2-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred degassed solution of 4-bromobenzaldehyde (218 mg, 1.18 mmol) and 2-methoxybenzeneboronic acid (188 mg, 1.24 mmol) in DME/THF (5 mL, 4:1) were added a 2 M Na2CO3 solution (1.6 mL) and Pd(PPh3)4 (63 mg, 0.055 mmol). The reaction mixture was flushed with argon and maintained under argon while being heated at 85° C. overnight. The mixture was then cooled and diluted with EtOAc (25 mL) and water (25 mL). The aqueous layer was washed with EtOAc (2×10 mL) and the combined organic extracts dried (Na2SO4), filtered and concentrated. Purification of the resultant oil by column chromatography with silica gel (Hexanes/Et2O, 80:20) afforded the title compound (230 mg, 92%) as a clear oil. 1H NMR (CDCl3) δ 3.84 (s, 3H), 7.01–7.09 (m, 2H), 7.33–7.39 (m, 2H), 7.71 (d, 2H, J=6 Hz), 7.93 (d, 2H, J=6 Hz), 10.05 (s, 1H).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Name
DME THF
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
63 mg
Type
catalyst
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyphenyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyphenyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyphenyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyphenyl)benzaldehyde

Citations

For This Compound
1
Citations
D Trachsel, DE Nichols, S Kidd, M Hadorn… - Chemistry & …, 2009 - Wiley Online Library
A series of novel ligands for the serotonin 5‐HT 2A/C receptor subtype bearing the 2‐phenylethylamine pharmacophore was synthesized and assayed for its 5‐HT 2A receptor binding …
Number of citations: 11 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.